1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one
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Overview
Description
1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one is a heterocyclic compound that features a thiazolidine ring fused to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one typically involves the condensation of a thiazolidine derivative with a pyridinone precursor. One common method involves the reaction of 1-methyl-2-pyridone with a thiazolidine-3-carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the carbonyl linkage .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Green chemistry approaches, including the use of environmentally benign solvents and recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidine derivatives .
Scientific Research Applications
1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridinone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.
Pyridinone derivatives:
Uniqueness: 1-Methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one is unique due to the combination of the thiazolidine and pyridinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structures .
Properties
IUPAC Name |
1-methyl-5-(1,3-thiazolidine-3-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-11-6-8(2-3-9(11)13)10(14)12-4-5-15-7-12/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVAUHARMRCFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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